molecular formula C20H23N5O3 B2677550 9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 838869-29-7

9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2677550
CAS RN: 838869-29-7
M. Wt: 381.436
InChI Key: JADDCROCJHXFES-UHFFFAOYSA-N
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Description

The compound “9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrimidine derivative . Pyrimidines are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies. For instance, a study reported the synthesis of a novel series of pyrano [2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 . Another study reported the synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed based on their formula. For instance, a related compound, 2,4(1H,3H)-Pyrimidinedione, has a molecular weight of 141.1280 .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been studied in various contexts. For example, a study reported the use of PK inhibitors, which are often pyrimidine derivatives, as molecular therapeutic targets in clinical oncology .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related compounds. For example, a related compound has a density of 1.3±0.1 g/cm3, boiling point of 613.2±65.0 °C at 760 mmHg, and a molar volume of 318.8±7.0 cm3 .

Mechanism of Action

The mechanism of action of pyrimidine derivatives often involves their interaction with various enzymes and pathways. For instance, PARP-1 inhibitors, which can be pyrimidine derivatives, have been used to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Safety and Hazards

The safety and hazards of pyrimidine derivatives can vary depending on their specific structures and applications. For instance, a study found that some synthesized amides of thieno [2,3-d]pyrimidine-4-carboxylic acids had antimicrobial activity against Pseudomonas aeruginosa .

properties

IUPAC Name

9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-4-11-25-18(26)16-17(22(3)20(25)27)21-19-23(12-6-13-24(16)19)14-7-9-15(10-8-14)28-5-2/h4,7-10H,1,5-6,11-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADDCROCJHXFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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